molecular formula C10H11N3O3S B2714900 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946357-67-1

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2714900
CAS No.: 946357-67-1
M. Wt: 253.28
InChI Key: SAQFNNJCIZVIIZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with formamide to yield the thiazolo[3,2-a]pyrimidine core. Subsequent methylation and acetamidation steps are performed to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    2-methoxy-N-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide: A closely related compound with slight structural differences.

Uniqueness

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Biological Activity

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. Thiazolo[3,2-a]pyrimidine derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Structure

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. The synthesis of this compound can include the following steps:

  • Formation of Thiazolo-Pyrimidine Core : Utilizing starting materials like 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine and methoxyacetic acid.
  • Acetylation : The introduction of the acetamide group to enhance solubility and biological activity.

The structure can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess a broad spectrum of activity against various pathogens.

CompoundPathogen TestedMIC (µg/mL)Activity
This compoundStaphylococcus aureus0.25Significant
Similar DerivativeEscherichia coli0.50Moderate
Similar DerivativeCandida albicans0.75Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit the growth of bacteria and fungi effectively at low concentrations .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspases and the modulation of DNA synthesis.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA54915.0Apoptosis induction
Similar DerivativeC620.0Caspase activation

These findings suggest that the compound may act as a potential chemotherapeutic agent by promoting apoptotic pathways in tumor cells .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, thiazolo[3,2-a]pyrimidines have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and folate metabolism, respectively.

Enzyme TargetIC50 (µM)
DNA gyrase12.27
DHFR0.52

This dual inhibition profile underscores the potential of these compounds in treating bacterial infections alongside their anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds with similar structures to this compound had significant inhibitory effects on biofilm formation by Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
  • Anticancer Mechanisms : Another investigation focused on the apoptotic effects of thiazole derivatives on cancer cell lines. The study found that these compounds could effectively reduce cell viability through caspase-dependent pathways, indicating their potential as anticancer agents .

Properties

IUPAC Name

2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-8(12-7(14)5-16-2)9(15)13-3-4-17-10(13)11-6/h3-4H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQFNNJCIZVIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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